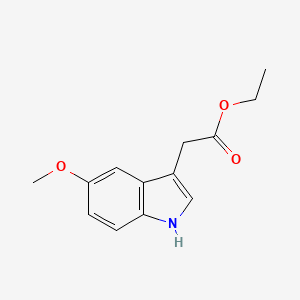

Ethyl 5-Methoxyindole-3-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-methoxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-5-4-10(16-2)7-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLVSUXXCBDUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441098 | |

| Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57000-49-4 | |

| Record name | 1H-Indole-3-acetic acid, 5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57000-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Methoxyindole 3 Acetate and Analogues

Strategies for Direct Esterification of 5-Methoxyindole-3-acetic Acid

The most straightforward route to Ethyl 5-Methoxyindole-3-acetate is the direct esterification of its corresponding carboxylic acid, 5-Methoxyindole-3-acetic acid. nih.gov This method leverages the reactivity of the carboxyl group to form an ester bond with ethanol (B145695).

Fischer-Speier esterification is a classic and widely adopted protocol for this transformation. The reaction involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. truman.edu The catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. youtube.com The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is often removed, or an excess of the alcohol reactant is used. truman.edu

Another approach involves the use of coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P®), which can facilitate the formation of esters under milder conditions, although it is more commonly used for amide bond formation. unmc.edu For indole-3-acetic acid derivatives, which can be sensitive to harsh acidic conditions, milder methods are often preferred to avoid degradation or side reactions on the indole (B1671886) ring. unmc.edu

Table 1: Comparison of Esterification Protocols for Indole-3-Acetic Acid Derivatives

| Protocol | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux for several hours | Inexpensive reagents, simple procedure. truman.edu | Harsh conditions (strong acid, heat), equilibrium reaction requires excess alcohol or water removal. truman.eduyoutube.com |

| Carbodiimide-Mediated Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature | Mild conditions, high yields. | Expensive reagents, byproduct removal can be difficult (e.g., DCU). |

| T3P®-Mediated Coupling | Carboxylic Acid, Alcohol, T3P®, Base (e.g., Pyridine) | 0°C to room temperature | Mild conditions, efficient for sensitive substrates. unmc.edu | Reagent cost, workup to remove phosphonic acid byproducts. |

Synthesis via Indole Ring Formation and Subsequent Functionalization

An alternative to direct esterification involves constructing the indole ring system itself, followed by or concurrent with the introduction of the acetate (B1210297) side chain at the C3 position. This approach offers greater flexibility for creating a variety of analogues.

The C3 position of the indole ring is the most nucleophilic and is therefore the primary site for electrophilic substitution, providing a reliable route to introduce the acetate side chain or a precursor.

Friedel-Crafts Acylation : This method can be used to introduce an acetyl group at the C3 position by reacting the indole with reagents like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. researchgate.netchemijournal.com The resulting 3-acetylindole (B1664109) can then be further manipulated to form the acetate side chain.

Mannich Reaction : This reaction introduces an aminomethyl group at the C3 position, forming a gramine-type intermediate. This intermediate can then be displaced by a nucleophile like cyanide, which can be subsequently hydrolyzed and esterified to yield the desired indole-3-acetate.

Vilsmeier-Haack Reaction : This reaction forms an indole-3-carboxaldehyde, which can be converted to the corresponding ester through a series of steps, including oxidation to the carboxylic acid followed by esterification.

Direct C-H Functionalization : Modern methods utilize transition-metal catalysts (e.g., Palladium) to directly functionalize the C-H bond at the C3 position. nih.govacs.org For instance, a directing group at the indole nitrogen can guide the functionalization to a specific position, although C3 functionalization is often inherent due to the ring's electronics. rsc.org

Catalysis is central to modern indole synthesis, enabling reactions that are otherwise difficult and providing control over regioselectivity and stereoselectivity.

Palladium Catalysis : Palladium catalysts are extensively used for C-H activation and cross-coupling reactions, allowing for the arylation or alkylation of the indole core. nih.govacs.org

Copper Catalysis : Copper catalysts, often used with specific ligands like L-proline, are effective for N-arylation and for cyclization reactions that form the indole ring. organic-chemistry.org A notable synthesis of 5-methoxyindole (B15748) from 5-bromoindole (B119039) utilizes a copper-based catalyst system. google.com

Rhodium and Manganese Catalysis : These metals are employed in C-H activation and annulation reactions to build complex indole-containing scaffolds. organic-chemistry.orgacs.org Rhodium catalysts can mediate the decomposition of vinyl azides to form indoles, while manganese has been used for C2-dienylation. organic-chemistry.orgacs.org

Indium Catalysis : Indium(III) chloride has been reported as a catalyst for reactions such as the 3-substitution of indoles with ethyl acetoacetate. uchicago.edunih.gov

Metal-Free Catalysis : To improve the sustainability of syntheses, metal-free catalytic systems are being developed. These can involve organocatalysts like L-proline or the use of reagents like ammonium (B1175870) chloride to catalyze multicomponent reactions for indole synthesis. dergipark.org.tr

Table 2: Selected Catalytic Systems in Indole Synthesis

| Catalyst System | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Arylation/Functionalization | Directed functionalization of C3-substituted indoles. | nih.govacs.org |

| CuI / L-proline | Cross-Coupling / Cyclization | Synthesis of 2,3-disubstituted indoles. | organic-chemistry.org |

| Cu(I) Complex / N-heterocycle | Nucleophilic Substitution | Synthesis of 5-methoxyindole from 5-bromoindole. | google.com |

| [Rh₂(pfb)₄] | Vinyl Azide Decomposition | Rapid access to functionalized N-heterocycles. | organic-chemistry.org |

| Mn(I) / Allenyl Benzoate | C-H Dienylation | C2-dienylation of indoles. | acs.org |

| InCl₃ | Friedel-Crafts type reaction | Reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate. | uchicago.edunih.gov |

Constructing the target molecule from non-indole precursors allows for the precise placement of substituents. A relevant example is the multi-step synthesis of the closely related methyl 5-methoxyindole-2-acetate. orgsyn.org A plausible sequence for this compound could be adapted from established indole syntheses like the Fischer, Bischler, or Gassman methods. luc.edu

A potential route starting from a substituted aniline, such as p-anisidine (B42471), is the Fischer indole synthesis. This involves reacting p-anisidine hydrochloride with a suitable ketone or aldehyde containing the acetate functionality, such as ethyl 4-oxobutanoate, under acidic conditions to form a phenylhydrazone, which then cyclizes upon heating to form the indole ring.

Another robust sequence can be adapted from the synthesis of methyl 5-methoxyindole-2-acetate, which starts with 3-methyl-4-nitroanisole. orgsyn.org A hypothetical pathway for the 3-acetate isomer could involve:

Starting Material : 4-Methoxyphenylhydrazine.

Condensation : Reaction with ethyl levulinate (ethyl 4-oxopentanoate) to form the corresponding hydrazone.

Fischer Cyclization : Acid-catalyzed cyclization of the hydrazone to produce Ethyl 2-methyl-5-methoxyindole-3-acetate.

Modification (if necessary) : If the direct precursor is unavailable, a multi-step sequence to build the side chain on the 5-methoxyindole core would be employed.

The Hemetsberger-Knittel synthesis provides another route, starting from a substituted benzaldehyde (B42025) and ethyl azidoacetate to form a vinyl azide, which then undergoes thermal cyclization to produce the indole-2-carboxylate (B1230498) ester. unca.edu While this typically yields 2-substituted indoles, modifications can alter the substitution pattern.

Green Chemistry and Sustainable Synthetic Routes for Indole Esters

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of indole esters, several green approaches have been developed. researchgate.net

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key strategy. Water has emerged as a potential reaction solvent for many indole syntheses, including Fischer indole synthesis, often using surfactants or ionic liquids to overcome solubility issues. google.comresearchgate.net Ethanol, being a bio-renewable solvent, is also a greener alternative. rsc.org

Alternative Energy Sources : Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net

Catalyst Innovation : The development of reusable catalysts, such as solid-supported catalysts or functionalized ionic liquids, simplifies product purification and reduces waste. researchgate.netgoogle.com There is also a move towards using catalysts based on abundant and less toxic metals or even metal-free organocatalysts. dergipark.org.trrsc.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach improves atom economy and reduces the number of synthetic steps and purification operations. rsc.org

Table 3: Green Synthetic Approaches for Indole Derivatives

| Green Approach | Description | Example | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the primary solvent to reduce reliance on VOCs. | Fischer indole synthesis catalyzed by an acidic ionic liquid in water. | google.comresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat reactions, reducing time and often improving yields. | Fischer-indole synthesis under microwave irradiation. | researchgate.net |

| Sustainable Multicomponent Reaction | A one-pot reaction combining multiple starting materials, often without a metal catalyst. | Ugi multicomponent reaction followed by acid-induced cyclization in ethanol. | rsc.org |

| Nanocatalysis | Using catalysts at the nanoscale, which can offer high activity and selectivity. | Synthesis of indole derivatives using various nanocatalysts. | researchgate.net |

Chemoenzymatic Synthesis Approaches for Indole Acetate Derivatives

Chemoenzymatic synthesis combines the versatility of chemical reactions with the specificity of biological catalysts, such as enzymes. This strategy offers a powerful platform for the synthesis of complex molecules like indole acetate derivatives, often overcoming challenges associated with traditional chemical methods, such as regioselectivity and the need for protecting groups.

The direct esterification of indole-3-acetic acid derivatives, including 5-methoxyindole-3-acetic acid, presents a key step where biocatalysis can be effectively applied. Lipases, in particular, have been widely explored for their ability to catalyze esterification reactions under mild conditions. researchgate.netresearchgate.net These enzymes typically operate via a "ping-pong bi-bi" mechanism, where the enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to yield the final ester product. researchgate.net

The choice of enzyme, solvent, and reaction conditions plays a crucial role in the success of the chemoenzymatic esterification. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas species, have been successfully employed in ester synthesis. researchgate.netresearchgate.netnih.gov While there is no specific literature detailing the chemoenzymatic synthesis of this compound, the extensive research on lipase-catalyzed esterification of other carboxylic acids with ethanol suggests a high probability of success for this transformation.

For instance, the esterification of acetic acid and ethanol to produce ethyl acetate has been optimized using immobilized Candida rugosa lipase (B570770). usm.my Furthermore, studies on the lipase-catalyzed synthesis of various flavor esters in organic solvents provide a comprehensive understanding of the impact of parameters like temperature, substrate molar ratio, and enzyme loading on reaction yield and efficiency. researchgate.net These findings can serve as a strong foundation for developing a specific protocol for this compound.

The following table summarizes findings from studies on lipase-catalyzed esterification of various acids and alcohols, which can be considered analogous for the synthesis of this compound.

| Enzyme | Acid Substrate | Alcohol Substrate | Solvent | Key Findings |

| Rhizomucor miehei lipase | Valeric acid | 1-Octanol | Aqueous micellar medium (TPGS-750-M) | High conversion (86%) with a 1:1 stoichiometric ratio of acid to alcohol. nih.gov |

| Candida rugosa lipase (immobilized) | Acetic acid | Ethanol | n-Hexane | Optimization of temperature, enzyme loading, and substrate ratio for ethyl acetate synthesis. usm.my |

| Candida antarctica lipase B (Novozym 435) | Acetic acid | Citronellol | Solvent-free | High conversion rates; enzyme inhibition by acetic acid but not by the alcohol. researchgate.net |

| Pseudomonas species lipases | Hexanoic acid | Benzyl alcohol | Various organic solvents | The choice of solvent is critical and its compatibility with substrates and products is important for high enzyme activity. researchgate.net |

These examples highlight the versatility of lipases in catalyzing esterification reactions with a wide range of substrates. The development of a chemoenzymatic process for this compound would likely involve screening different lipases and optimizing reaction conditions, such as the choice of a non-aqueous solvent or an aqueous micellar system, to achieve high yields and purity. This approach holds considerable promise for a more sustainable and efficient synthesis of this and related indole acetate derivatives.

Design, Synthesis, and Structure Activity Relationships Sar of Ethyl 5 Methoxyindole 3 Acetate Derivatives

Synthesis of Analogues with Modified Indole (B1671886) Ring Substituents

The synthesis of analogues of ethyl 5-methoxyindole-3-acetate with modified indole ring substituents is a key strategy for exploring the structure-activity relationships of this class of compounds. The reactivity of the indole nucleus allows for a variety of chemical transformations to introduce different functional groups at various positions.

One common approach involves the use of substituted anilines or benzaldehydes as starting materials in classical indole syntheses, such as the Fischer, Bischler, or Nenitzescu methods. For instance, the use of differently substituted methoxy (B1213986) anilines can lead to analogues with altered methoxy group positioning or the introduction of additional substituents on the benzene (B151609) portion of the indole ring. chim.it The synthesis of methoxy-activated indoles has been a strategy to diversify the regiochemical behavior of indoles. chim.it

Furthermore, functionalization of the pre-formed indole ring is a versatile method for generating analogues. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, can introduce a wide range of substituents at various positions, primarily at the C-3 position, but also at other positions depending on the reaction conditions and the directing effects of the existing substituents. For example, N-alkylation or N-acylation can be readily achieved by treating the indole with an appropriate alkyl or acyl halide in the presence of a base.

The following table provides examples of synthetic methods used to generate substituted indole derivatives, which could be applied to the synthesis of analogues of this compound.

| Synthetic Method | Starting Materials | Resulting Substitution Pattern | Reference |

| Fischer Indole Synthesis | Substituted phenylhydrazines and ketones/aldehydes | Varied substitutions on the indole ring | rsc.org |

| Bischler Indole Synthesis | α-haloketones and anilines | N- and C-substituted indoles | chim.it |

| Ullmann Coupling | Halogenated indoles and various coupling partners | Aryl or other groups attached to the indole nitrogen or carbon | rsc.org |

| Vilsmeier-Haack Reaction | Indole | Formylation at the C-3 position | chim.it |

These synthetic strategies provide a toolbox for medicinal chemists to systematically modify the indole ring of this compound and to investigate the impact of these modifications on biological activity.

Variations in the Ester Moiety and their Biological Impact

The ester moiety of this compound is another key site for structural modification to modulate the compound's physicochemical and biological properties. Variations in the ester group can influence factors such as solubility, metabolic stability, and interaction with biological targets.

One common strategy is to vary the alcohol component of the ester. This can range from simple alkyl chains of different lengths (e.g., methyl, propyl, butyl) to more complex cyclic or aromatic alcohols. For example, a study on 5-hydroxyindole-3-carboxylic acid derivatives showed that esterification with different alcohols, including those with aromatic amines, led to compounds with significant cytotoxic effects against breast cancer cells. nih.gov The potency of these derivatives was found to be dependent on the nature of the ester group, with a 4-methoxybenzyl ester demonstrating the highest activity. nih.gov

Another approach is the complete replacement of the ester functional group with a bioisostere. Bioisosteres are functional groups that possess similar steric and electronic properties and can elicit similar biological responses. For instance, the ester group could be replaced with an amide, a ketone, or various five-membered heterocyclic rings such as oxadiazoles (B1248032) or thiazolidinediones. openaccessjournals.com This strategy can lead to compounds with improved metabolic stability, as esters are often susceptible to hydrolysis by esterases in the body. The choice of bioisostere can significantly impact the acidity and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. openaccessjournals.com

The table below illustrates potential modifications to the ester moiety and their predicted impact on the molecule's properties.

| Modification | Example | Potential Biological Impact | Reference |

| Alkyl Chain Variation | Methyl, Propyl, Isopropyl esters | Altered lipophilicity and metabolic stability | nih.gov |

| Introduction of Cyclic/Aromatic Groups | Benzyl, Cyclohexyl esters | Enhanced binding affinity through additional interactions | nih.gov |

| Bioisosteric Replacement | Amide, Oxadiazole, Thiazolidinedione | Improved metabolic stability, altered acidity and receptor binding | openaccessjournals.com |

The systematic variation of the ester moiety is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Hybrid Molecules and Multi-target Ligand Design Featuring Indole Acetate (B1210297) Cores

The development of hybrid molecules, which covalently link two or more pharmacophores, has emerged as a promising strategy in drug discovery to address the multifactorial nature of complex diseases. researchgate.netnih.gov The indole acetate core, due to its inherent biological activity and synthetic tractability, is an excellent scaffold for the design of multi-target directed ligands (MTDLs). researchgate.netnih.gov

The rationale behind this approach is to create a single molecule that can simultaneously modulate multiple biological targets involved in a disease cascade. nih.gov This can lead to synergistic therapeutic effects, reduced potential for drug resistance, and potentially a better side-effect profile compared to combination therapies. researchgate.net

In the context of neurodegenerative diseases like Alzheimer's, for example, indole-based hybrids have been designed to target key pathological pathways. nih.govnih.gov For instance, the indole moiety has been combined with fragments known to inhibit cholinesterases, prevent β-amyloid aggregation, or possess antioxidant properties. nih.gov A recent study detailed the design of rivastigmine-indole hybrids, where the carbamate (B1207046) portion of the Alzheimer's drug rivastigmine (B141) was linked to a substituted indole nucleus. nih.gov These hybrids demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as to inhibit Aβ aggregation and scavenge free radicals. nih.gov

Similarly, in cancer therapy, indole-based hybrid molecules have been developed to target multiple signaling pathways simultaneously. researchgate.netmdpi.com The indole core can be linked to other anticancer pharmacophores, such as those that inhibit tubulin polymerization, protein kinases, or histone deacetylases. mdpi.com

| Hybrid Molecule Concept | Pharmacophore 1 | Pharmacophore 2 | Therapeutic Area | Reference |

| Cholinesterase and Aβ Aggregation Inhibition | Indole Moiety | Rivastigmine Moiety | Alzheimer's Disease | nih.gov |

| Dual Cholinesterase Inhibition | Indole Moiety | Tacrine Moiety | Alzheimer's Disease | nih.gov |

| Multi-target Anticancer Agent | Indole Moiety | Thiazolidinedione-Triazole Moiety | Cancer | mdpi.com |

The design of hybrid molecules based on the this compound scaffold represents a sophisticated approach to developing novel therapeutics with enhanced efficacy for complex diseases.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound derivatives is therefore essential for understanding their structure-activity relationships and for the rational design of more potent analogues.

The indole ring system itself is largely planar. nih.gov A crystal structure analysis of a closely related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, confirmed the essential planarity of the 1H-indole ring system. nih.gov This planarity can facilitate π-π stacking interactions with aromatic residues in the binding pocket of a protein.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the preferred conformations of these molecules in different environments. These studies can identify low-energy conformers and provide insights into the conformational changes that may occur upon binding to a receptor.

The correlation between a specific conformation and biological efficacy can be established by comparing the conformational preferences of a series of analogues with their measured biological activities. For example, if a particular series of active compounds can all readily adopt a specific conformation that is not easily accessible to inactive compounds, it can be inferred that this conformation is the "bioactive conformation."

Understanding the conformational requirements for biological activity can guide the design of conformationally restricted analogues. By incorporating structural features that lock the molecule into the desired bioactive conformation, it is possible to enhance potency and selectivity.

Biosynthetic Pathways and Metabolic Fate of Indole 3 Acetic Acid Relevant Precursor to Ethyl 5 Methoxyindole 3 Acetate

Tryptophan-Dependent Biosynthetic Pathways in Microorganisms

The majority of microbial IAA synthesis relies on the amino acid L-tryptophan as a precursor. nih.gov Several distinct pathways have been identified, each characterized by unique intermediate compounds. These pathways include the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPA/IPyA) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, the tryptamine (B22526) (TAM) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.gov Some microorganisms may even possess multiple pathways for IAA production. nih.gov

Indole-3-acetamide (IAM) pathway

The Indole-3-acetamide (IAM) pathway is one of the most extensively studied routes for IAA biosynthesis in bacteria. nih.govnih.gov This two-step process begins with the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. nih.govresearchgate.netoup.com Subsequently, an IAM hydrolase, encoded by the iaaH gene, catalyzes the hydrolysis of IAM to produce indole-3-acetic acid (IAA). nih.govresearchgate.netoup.com

This pathway is notably employed by various phytopathogenic and symbiotic bacteria. nih.gov For instance, in Agrobacterium tumefaciens, the iaaM and iaaH genes are located on the T-DNA and their co-transcription leads to the overproduction of IAA in host plants, resulting in tumor formation. nih.gov The IAM pathway has also been identified in the plant-beneficial bacterium Pseudomonas chlororaphis O6 and various Streptomyces species. nih.govasm.org

Indole-3-pyruvic acid (IPA/IPyA) pathway

The indole-3-pyruvic acid (IPA or IPyA) pathway is considered a major route for IAA production in both plants and a wide range of bacteria. nih.govoup.comresearchgate.net The initial step involves the transamination of tryptophan to indole-3-pyruvic acid by an aminotransferase. oup.comresearchgate.net In the subsequent step, IPA is decarboxylated to form indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC). nih.govnih.gov Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase. nih.gov

The IPA pathway has been described in a diverse array of bacteria, including beneficial species like Azospirillum, Bradyrhizobium, and Rhizobium, as well as the phytopathogen Pantoea agglomerans and cyanobacteria. oup.com In the fungus Neurospora crassa, a pyruvate (B1213749) decarboxylase gene has been identified that is involved in this pathway. nih.gov

Indole-3-acetonitrile (IAN) pathway

The indole-3-acetonitrile (IAN) pathway is less well-characterized in microorganisms compared to plants. nih.govnih.gov In this pathway, tryptophan is first converted to indole-3-acetaldoxime (IAOx). researchgate.net The enzyme responsible for this initial step in bacteria has not yet been definitively identified but is speculated to be an oxidoreductase. researchgate.net Following its formation, IAOx is converted to indole-3-acetonitrile (IAN) by an indoleacetaldoxime dehydratase. researchgate.net The final step involves the conversion of IAN to IAA, which can occur in a single step via a nitrilase enzyme or a two-step process involving a nitrile hydratase and an amidase. researchgate.netresearchgate.net While the complete pathway is not fully elucidated in bacteria, enzymes capable of converting arylaldoximes to nitriles have been found in Bacillus species. nih.gov

Tryptamine (TAM) pathway

The tryptamine (TAM) pathway is present in both plants and microorganisms. nih.gov The process begins with the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by tryptophan decarboxylase. nih.govoup.com Subsequently, tryptamine is converted to indole-3-acetaldehyde (IAAld) by an amine oxidase. nih.govnih.gov The final step, similar to the IPA pathway, is the oxidation of IAAld to IAA by an aldehyde dehydrogenase. nih.gov The identification of tryptophan decarboxylase activity in Bacillus cereus provided early evidence for this pathway in bacteria. nih.govoup.com

Tryptophan side-chain oxidase (TSO) pathway

The tryptophan side-chain oxidase (TSO) pathway is a more direct route to IAA, though research on it is limited. nih.gov In this pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by a tryptophan side-chain monooxygenase enzyme. nih.gov As with other pathways that generate IAAld, the final step is its conversion to IAA by an indole-3-acetaldehyde dehydrogenase. nih.gov To date, this pathway has primarily been reported in strains of Pseudomonas fluorescens. nih.govnih.gov

Tryptophan-Independent Biosynthetic Pathways

In addition to the well-established tryptophan-dependent routes, there is evidence for tryptophan-independent pathways for IAA biosynthesis. nih.govpnas.org This alternative pathway is thought to branch off from the tryptophan synthesis pathway, utilizing intermediates such as indole (B1671886) or indole-3-glycerol phosphate (B84403) as precursors for IAA. oup.comyoutube.com The existence of this pathway was first proposed based on studies of tryptophan auxotrophic mutants of maize and Arabidopsis that were still able to produce IAA. nih.gov

While the complete enzymatic steps of the tryptophan-independent pathway are not yet fully characterized, it has been suggested that a cytosol-localized indole synthase may play a key role in initiating this route. nih.govpnas.org In the bacterium Azospirillum brasilense, feeding experiments with labeled precursors have indicated that a tryptophan-independent pathway can be the predominant source of IAA when tryptophan is not supplied in the growth medium. oup.com However, the molecular components and the full physiological significance of this pathway, particularly in bacteria, remain an active area of research. nih.govnih.gov

Metabolic Transformation of 5-Methoxyindole-3-acetic Acid (Precursor)

5-Methoxyindole-3-acetic acid (5-MIAA) is an organic compound classified as a derivative of indole-3-acetic acid. hmdb.ca It is a naturally occurring molecule found across various species, from plants to mammals, and is recognized as an endogenous metabolite. targetmol.comnih.gov The compound is formed through metabolic processes, including the oxidative deamination of 5-methoxytryptamine (B125070) and the methylation of 5-hydroxyindole (B134679) acetic acid (5-HIAA). hmdb.camdpi.com

5-Methoxyindole-3-acetic acid is known as a metabolite of melatonin (B1676174). targetmol.comambeed.com The pineal gland is a primary site for the synthesis of a family of 5-methoxyindoles. ic.ac.ukresearchgate.net The metabolic journey begins with the amino acid tryptophan, which is converted to serotonin (B10506). ic.ac.uk The enzyme monoamine oxidase (MAO) deaminates serotonin, which is then oxidized to form 5-hydroxyindole acetic acid (5-HIAA). mdpi.comic.ac.uk Subsequently, the enzyme N-acetylserotonin O-methyltransferase (ASMT), previously known as hydroxyindole-O-methyltransferase (HIOMT), facilitates the methylation of 5-HIAA, leading to the formation of 5-methoxyindole-3-acetic acid. mdpi.comic.ac.uk

While 5-MIAA is a product of melatonin metabolism, studies of its excretion in human urine suggest that the major portion of urinary 5-MIAA does not originate from melatonin, as its daily excretion pattern does not correlate with that of 6-hydroxymelatonin, the primary metabolite of melatonin. nih.govebi.ac.uk This indicates the existence of other significant biosynthetic pathways for 5-MIAA in the body. nih.gov

5-Methoxyindole-3-acetic acid has been identified and quantified in a diverse range of biological specimens.

Human Samples: 5-MIAA is a known human urinary metabolite. nih.gov Its presence in urine has been confirmed through gas chromatography-mass spectrometry. nih.gov Studies have quantified the average daily excretion in healthy individuals.

Table 1: Concentration of 5-Methoxyindole-3-acetic Acid in Human Urine

| Parameter | Value | Source |

|---|---|---|

| Average Daily Excretion | 4.77 ± 2.25 µg/day | nih.gov |

| Concentration | 1.3 µg/mL | hmdb.ca |

The compound has also been detected in human saliva. ebi.ac.uk

Animal Samples: 5-MIAA has been isolated and studied in various animal models. It was first isolated from bovine (cow) pineal glands along with melatonin. nih.govacs.org It is also found in the pineal glands of pigs and sheep. researchgate.net

In rats, 5-MIAA is synthesized in the pineal gland, retina, and Harderian gland. caymanchem.com Research has shown diurnal rhythms in the levels of 5-MIAA in the rat retina, with high levels occurring during mid-light, a pattern opposite to that of melatonin. ebi.ac.uknih.gov The levels of 5-MIAA in the rat pineal gland are also affected by light, with a circadian rhythm that is abolished under constant light, suggesting an endogenous production regulated by environmental light cues. sigmaaldrich.cn The compound is also recognized as a rat metabolite in general. nih.gov

In other species, 5-MIAA has been identified in the retina of the quail, where its levels are high at mid-dark, in phase with melatonin. nih.gov It has also been reported in the water flea, Daphnia pulex. nih.gov

Table 2: Occurrence of 5-Methoxyindole-3-acetic Acid in Animal Biological Samples

| Animal | Location | Source |

|---|---|---|

| Cow (Bovine) | Pineal Gland | researchgate.netnih.govacs.org |

| Pig | Pineal Gland | researchgate.net |

| Sheep | Pineal Gland | researchgate.net |

| Rat | Pineal Gland | caymanchem.comsigmaaldrich.cn |

| Retina | ebi.ac.ukcaymanchem.comnih.gov | |

| Harderian Gland | caymanchem.com | |

| Quail | Retina | nih.gov |

| Daphnia pulex | General | nih.gov |

Plant Samples: 5-Methoxyindole-3-acetic acid is also found in the plant kingdom, where it can function as a plant growth regulator, promoting root development. nih.govchemimpex.com It has been specifically identified as a metabolite in rapeseed (Brassica napus) and tomato (Solanum lycopersicum). nih.gov

Advanced Analytical Methodologies in Research on Ethyl 5 Methoxyindole 3 Acetate

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a cornerstone for isolating and purifying Ethyl 5-Methoxyindole-3-acetate from complex mixtures, such as reaction products or biological samples. The choice of technique often depends on the sample's nature and the research's objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) compounds. In the context of related indole derivatives, reversed-phase HPLC (RP-HPLC) is particularly effective. For instance, a single-run RP-HPLC method has been developed for the simultaneous determination of seven indolic compounds, demonstrating the technique's power in separating structurally similar molecules. nih.gov

Method parameters are critical for achieving optimal separation. A typical HPLC setup might involve a C8 or C18 column and a gradient elution program. nih.govnih.gov For example, a mobile phase starting with a high aqueous component and gradually increasing the organic solvent (like acetonitrile) concentration can effectively separate indoles with varying polarities. nih.gov The pH of the mobile phase is another crucial factor, with acidic conditions often improving peak shape and resolution for indole-containing acids. nih.gov Detection is commonly performed using UV or fluorescence detectors, with fluorescence offering enhanced sensitivity for naturally fluorescent indole compounds. nih.govebi.ac.uk

While ethyl acetate (B1210297) can be used as a greener alternative to traditional organic solvents like acetonitrile (B52724) and methanol (B129727) in RP-HPLC, its application has some limitations, including a high UV cut-off wavelength (256 nm) and low miscibility with water. nih.gov

Table 1: Illustrative HPLC Parameters for Indole Separation

| Parameter | Value |

| Column | Symmetry C8 (4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase A | 2.5:97.5 % (v/v) acetic acid:H₂O, pH 3.8 nih.gov |

| Mobile Phase B | 80:20 % (v/v) acetonitrile:H₂O nih.gov |

| Detection | Fluorimetric (λex = 280 nm / λem = 350 nm) nih.gov |

This table is illustrative of a method developed for related indole compounds and provides a framework for developing a specific method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. A common derivatization approach for related compounds like 5-methoxyindole-3-acetic acid involves esterification, for example, creating an N-pentafluoropropionyl-O-pentafluorobenzyl ester. ebi.ac.uk

In a typical GC-MS analysis, a capillary column is used for separation, with helium as the carrier gas. thepharmajournal.comscispace.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. thepharmajournal.comscispace.com The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. scispace.com This technique has been successfully used to identify and quantify related indole compounds in various biological matrices. ebi.ac.uk

Table 2: Typical GC-MS Operating Conditions

| Parameter | Value |

| Injector Temperature | 260°C thepharmajournal.com |

| Oven Temperature Program | Initial 80°C, ramped thepharmajournal.com |

| Carrier Gas | Helium thepharmajournal.comscispace.com |

| Ion Source Temperature | 230°C scispace.com |

| Ionization Voltage | 70 eV scispace.com |

This table presents a general set of parameters often used in GC-MS analysis of organic extracts and can be adapted for this compound analysis.

Spectroscopic Characterization Techniques in Academic Research

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, the ¹H NMR spectrum shows characteristic signals for the ethyl group protons, the methoxy (B1213986) group protons, and the aromatic protons of the indole ring. nih.gov Similarly, the ¹³C NMR spectrum reveals the carbon signals of the ester, the indole ring, the ethyl group, and the methoxy group. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For a similar indole ester, characteristic IR absorption bands include those for the C=O of the ester group (around 1728 cm⁻¹) and the N-H of the indole ring (around 3317 cm⁻¹). nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. bris.ac.uk

Table 3: Spectroscopic Data for a Structurally Similar Indole Ester

| Technique | Key Observations for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate nih.gov |

| ¹H NMR (in DMSO-D₆) | δ 1.3 (t, 3H, CH₃ of ethyl), 3.7 (s, 3H, –OCH₃), 4.0 (q, 2H, –CH₂ of ethyl), 10.8 (s, 1H, –NH) |

| ¹³C NMR (in DMSO-D₆) | δ 14 (CH₃ of ethyl), 55 (–OCH₃), 59 (–CH₂ of ethyl), 171 (C=O ester) |

| IR (KBr, cm⁻¹) | 1728 (C=O, ester), 3317 (N-H) |

This data is for a related compound and serves as a reference for the expected spectroscopic features of this compound.

Quantitative Analysis in Complex Biological Matrices

Determining the concentration of this compound in biological samples like plasma or urine presents a significant challenge due to the complexity of these matrices. ebi.ac.ukmdpi.com Effective sample preparation is a critical first step to remove interfering substances. This often involves techniques like liquid-liquid extraction with solvents such as ethyl acetate or chloroform, or solid-phase extraction. ebi.ac.uk

For quantitative analysis, HPLC and GC-MS are the methods of choice. mdpi.com When coupled with mass spectrometry (LC-MS or GC-MS), these techniques offer high sensitivity and selectivity. ebi.ac.uk The use of an internal standard, often a deuterated analog of the analyte, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. ebi.ac.uk For example, a GC-MS method using a deuterated internal standard has been used for the quantification of 5-methoxyindole-3-acetic acid in human urine. ebi.ac.uk The method's precision is often expressed as the relative standard deviation (RSD), with values below 15% generally considered acceptable for bioanalytical methods. ebi.ac.uk

Future Perspectives and Emerging Research Avenues

Development of Novel Therapeutic Agents Based on the Ethyl 5-Methoxyindole-3-acetate Scaffold

The indole (B1671886) nucleus, a core component of this compound, is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. Research into related 5-methoxyindole (B15748) derivatives has revealed promising biological activities, suggesting a strong foundation for the development of new therapeutic agents.

The parent compound, 5-methoxyindole-3-acetic acid (5-MIAA), has been investigated for its potential therapeutic effects, including in oncology and neuroprotection, due to its antioxidant properties. smolecule.com Some studies have indicated a possible link between urinary levels of 5-MIAA and certain cancers, pointing to a role in cancer biology. smolecule.comhmdb.ca This has spurred the design and synthesis of novel compounds that leverage this indole structure. For instance, a series of indole-isatin molecular hybrids, which incorporate a 5-methoxyindole moiety, were evaluated for their antiproliferative activity against human cancer cell lines. nih.gov

Notably, two compounds from this series, designated 5o and 5w, demonstrated potent in vitro antiproliferative activity, proving to be four to five times more potent than the reference drug, sunitinib. nih.gov Further investigation into the mechanism of action of compound 5o revealed that it induced a lengthening of the G1 phase of the cell cycle and reduced the S and G2/M phases. nih.gov This highlights the potential of using the 5-methoxyindole scaffold as a starting point for designing new and effective antiproliferative agents for cancer chemotherapy. nih.gov Future research will likely focus on modifying the ethyl acetate (B1210297) side chain and other positions of the indole ring to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Applications in Agricultural Biotechnology (e.g., plant growth regulators derived from auxin analogues)

The structural similarity of this compound to indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, makes it a prime candidate for applications in agricultural biotechnology. oup.com Auxins are fundamental regulators of plant growth and development, controlling processes like cell elongation, root formation, and fruit development. youtube.com

Synthetic auxin analogues are widely used in agriculture and horticulture to improve crop performance. oup.com However, traditional auxins like IAA can be chemically unstable. oup.com A key area of research is the development of "proauxins," which are modified, inactive forms of auxins that are converted into the active hormone within the plant. nih.gov This "prodrug" approach can improve delivery to specific tissues and control the release of the active compound. nih.govucsd.edu

A chemical genetics screen identified new auxin analogs that promote hypocotyl elongation in seedlings, a process not affected by traditional auxins. nih.gov These compounds appear to diffuse efficiently to the target tissue and then undergo cleavage to release a functional auxin. nih.govucsd.edu This strategy allows for more selective activity in specific plant tissues. nih.gov

Given its structure as an ethyl ester of a 5-methoxy substituted IAA, this compound can be considered a proauxin. It has the potential to be used as a plant growth regulator to enhance crop yields and improve plant health. smolecule.com Future research could focus on:

Evaluating its efficacy in promoting root growth, which is vital for nutrient and water uptake and tolerance to abiotic stresses like drought. youtube.com

Optimizing its application to regulate fruit thinning, prevent premature fruit drop, and synchronize ripening, thereby boosting harvest efficiency. youtube.com

Developing new crop varieties with enhanced traits by manipulating auxin signaling pathways. youtube.com

| Research Area | Potential Application of this compound Analogue | Desired Outcome |

| Root Architecture | Enhanced root system development | Improved water/nutrient uptake, drought tolerance youtube.com |

| Fruit Development | Regulation of fruit set and ripening | Prevention of premature drop, synchronized harvest youtube.com |

| Overall Plant Vigor | Promotion of biomass accumulation | Increased yield and stress resilience youtube.com |

| Tissue Culture | Induction of callus and organogenesis | Foundational technology for genetic transformation youtube.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

The discovery and optimization of novel compounds based on the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). mednexus.org These technologies are revolutionizing drug discovery by making the process more efficient, cost-effective, and accurate. mednexus.orgijettjournal.org

Key applications of AI in developing derivatives of this compound include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 5-methoxyindole scaffold, optimized for specific properties like binding affinity to a therapeutic target or desired plant-growth-regulating effects. ijirt.org

Virtual Screening: AI algorithms can rapidly screen large virtual libraries of compounds to identify those that are most likely to interact with a specific protein target, reducing the time and expense of physical screening. nih.gov

Property Prediction: ML models can be trained to predict crucial properties such as solubility, toxicity, and metabolic stability, helping to eliminate unpromising candidates early in the process. nih.gov

Explainable AI (XAI): The use of XAI can enhance the transparency of predictive models, providing insights into why a particular compound is predicted to be active or inactive, which can guide further design efforts. ijettjournal.orgijirt.org

Exploration of Synergistic Effects with Other Bioactive Compounds

The biological activity of derivatives from the this compound scaffold may be significantly enhanced when used in combination with other bioactive compounds. Exploring these synergistic effects is a promising research avenue for both therapeutic and agricultural applications.

In agriculture, plant development is coordinated by complex interactions between different phytohormones. mdpi.com Auxins are known to interact, both synergistically and antagonistically, with other hormones like brassinosteroids (BRs) and gibberellins (B7789140) (GAs) to regulate various growth processes. mdpi.com For example, the growth-promoting activity of certain auxin analogs is dependent on the brassinosteroid signaling pathway. ucsd.edu Research into the combined application of this compound derivatives with other plant growth regulators, such as pyrimidine (B1678525) derivatives or brassinosteroids, could lead to more potent and targeted effects on crop growth and stress tolerance. mdpi.comauctoresonline.org

In a therapeutic context, combination therapy is a cornerstone of treating complex diseases like cancer. The potential antiproliferative effects of 5-methoxyindole derivatives could be amplified when combined with other chemotherapeutic agents. nih.gov Synergistic interactions can lead to improved efficacy at lower doses, potentially reducing side effects and overcoming drug resistance. Future studies could investigate the combination of novel agents derived from the this compound scaffold with existing anticancer drugs to identify powerful new treatment regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-Methoxyindole-3-acetate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of 5-Methoxyindole-3-acetic acid. Key steps include:

- Catalyst Selection : KHSO₄ in CH₂Cl₂ is commonly used for indole alkylation (e.g., benzaldehyde coupling) .

- Esterification : Ethanol or ethyl chloride reacts with the carboxylic acid group under reflux, often requiring anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography with EtOAc/petroleum ether (1:19) is effective for isolating the compound .

- Data Table :

| Synthetic Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Indole Alkylation | KHSO₄/CH₂Cl₂ | 65–75 | |

| Esterification | H₂SO₄/EtOH | 80–85 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm) and ethyl ester (δ ~4.1 ppm) groups. Indole protons appear as multiplet signals (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities, ensuring >95% purity .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 247.25 (C₁₃H₁₃NO₄) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

-

Mechanistic Studies : Use competitive binding assays to differentiate between direct enzyme inhibition (e.g., peroxidase interactions) vs. indirect oxidative stress pathways .

-

Dose-Response Analysis : Validate conflicting cytotoxicity results via IC₅₀ assays across multiple cell lines (e.g., HeLa vs. NIH/3T3) to assess cell-type specificity .

-

Meta-Analysis : Compare structural analogs (e.g., methyl vs. ethyl esters) to isolate the impact of the ester group on activity .

- Data Contradiction Example :

-

Study A : Reported antiproliferative activity in HeLa cells (IC₅₀ = 10 µM) .

-

Resolution : Test both cell lines under identical conditions and include positive controls (e.g., doxorubicin).

Q. What strategies optimize the stability of this compound in aqueous media for pharmacological studies?

- Methodological Answer :

- pH Control : Maintain pH 6–7 to minimize ester hydrolysis. Buffers like PBS (pH 6.5) are ideal .

- Encapsulation : Use liposomes or cyclodextrins to shield the ester group from nucleophilic attack .

- Temperature : Store solutions at 4°C; avoid freeze-thaw cycles to prevent precipitation .

Q. How do substituent modifications (e.g., halogenation) at the indole 5-position alter the compound’s reactivity?

- Methodological Answer :

- Electrophilic Substitution : Chlorine at C5 increases electron-withdrawing effects, reducing nucleophilic attack susceptibility (e.g., slower hydrolysis vs. methoxy derivatives) .

- Synthetic Challenges : Bromine requires inert atmospheres (Ar/N₂) to avoid side reactions during coupling .

- Data Table :

| Substituent | Hydrolysis Rate (k, h⁻¹) | LogP | Reference |

|---|---|---|---|

| 5-OCH₃ | 0.12 | 2.1 | |

| 5-Cl | 0.08 | 2.5 |

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of tryptophan hydroxylase (PDB: 1ML5) to model indole interactions .

- MD Simulations : GROMACS workflows (AMBER force field) assess stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR Models : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.